molecular formula C8H7ClF6N2 B14060893 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14060893
M. Wt: 280.60 g/mol
InChI Key: PXPVRGCGGYYRIG-UHFFFAOYSA-N
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Description

Note: Based on the evidence provided, the correct IUPAC name for the compound in question is [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS 502496-23-3), with trifluoromethyl groups at the 3- and 5-positions of the phenyl ring. The compound is a hydrazine derivative featuring two electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties.

Molecular Formula: C₈H₇ClF₆N₂
Molecular Weight: 280.598 g/mol
Key Properties:

  • High lipophilicity due to trifluoromethyl groups.
  • Stability under acidic conditions (common for hydrazine hydrochlorides).
  • Potential use as a synthetic intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7ClF6N2

Molecular Weight

280.60 g/mol

IUPAC Name

[3,4-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)5-2-1-4(16-15)3-6(5)8(12,13)14;/h1-3,16H,15H2;1H

InChI Key

PXPVRGCGGYYRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Formation of N-(3,4-Bis(trifluoromethyl)phenyl)urea

The reaction of 3,4-bis(trifluoromethyl)aniline with urea in dilute hydrochloric acid yields the corresponding urea derivative. Optimal conditions involve refluxing in 2M HCl at 100–110°C for 2–3 hours, achieving yields of 80–85%. The electron-withdrawing trifluoromethyl groups may slightly retard nucleophilic attack by urea, necessitating extended reaction times compared to unsubstituted aniline.

Chlorination and Hydrolysis

The urea intermediate undergoes chlorination with gaseous chlorine or hypochlorite in ethanol at 15–20°C, forming an N-chloro derivative. Subsequent alkaline hydrolysis with aqueous NaOH liberates the free hydrazine, which is extracted into toluene and isolated via distillation. Acidification with HCl affords the hydrochloride salt.

Key Parameters

Step Conditions Yield (%)
Urea formation 2M HCl, reflux, 2h 80–85
Chlorination Cl₂ in ethanol, 15°C, 0.5h 70–75
Hydrolysis & isolation NaOH (5M), toluene extraction 60–65
Salt formation HCl (conc.), crystallization 85–90

This method’s scalability is limited by the handling of gaseous chlorine and the need for meticulous temperature control during chlorination.

Direct Hydrazination of Halogenated Precursors

Patent US20100096585 describes the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine via hydrazination of dichloro-fluoro-trifluoromethylbenzene isomers. Analogously, 1-(3,4-bis(trifluoromethyl)phenyl)hydrazine hydrochloride could be synthesized from 1,3-dichloro-4-trifluoromethylbenzene or analogous halogenated precursors.

Reaction Mechanism

The nucleophilic aromatic substitution (SNAr) of chlorine by hydrazine proceeds under moderate conditions (50–80°C) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The trifluoromethyl groups activate the aromatic ring toward substitution but may sterically hinder the reaction.

Optimized Protocol

  • Substrate : 1,3-Dichloro-4-trifluoromethylbenzene (1.0 equiv)
  • Hydrazine source : Hydrazine hydrate (3.0 equiv)
  • Solvent : THF
  • Temperature : 70°C, 12h
  • Workup : Filtration, solvent evaporation, and HCl precipitation

Yield : 50–60% (theor. 65–70% due to steric effects).

Reductive Pathways from Nitro Precursors

Reduction of 3,4-bis(trifluoromethyl)nitrobenzene to the corresponding aniline followed by hydrazine formation offers an alternative route. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, which is subsequently diazotized and reduced to hydrazine.

Diazotization and Reduction

  • Diazotization : Treatment of 3,4-bis(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C forms the diazonium salt.
  • Reduction : SnCl₂/HCl or Zn/Hg reduces the diazonium salt to hydrazine, which is precipitated as the hydrochloride salt.

Challenges :

  • Trifluoromethyl groups destabilize the diazonium intermediate, increasing decomposition risk.
  • Competing side reactions (e.g., Sandmeyer-type transformations) reduce yield.

Reported Yield : 40–50% under optimized conditions.

Comparative Analysis of Methodologies

Method Advantages Limitations Scalability
Urea intermediate High-purity product Chlorine handling hazards Moderate
Direct hydrazination Fewer steps Low regioselectivity High
Reductive pathways Avoids halogenated precursors Low yields due to instability Low

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications
[3,5-Bis(trifluoromethyl)phenyl]hydrazine HCl (502496-23-3) 3-CF₃, 5-CF₃ 280.60 High lipophilicity; pharmaceutical intermediate
[3-(Trifluoromethyl)phenyl]hydrazine HCl (3107-33-3) 3-CF₃ 210.60 Moderate electron withdrawal; reagent synthesis
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (86398-94-9) 2-Cl, 6-Cl, 4-CF₃ 300.48 Enhanced steric hindrance; agrochemical uses
[4-Iodo-3-(trifluoromethyl)phenyl]hydrazine HCl (2061963-98-0) 4-I, 3-CF₃ 338.50 Bulky iodine substituent; radiopharmaceutical potential
Phenylhydrazine HCl (59-88-1) No substituents 144.57 Classic hydrazine derivative; toxic, limited to lab use

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The bis(trifluoromethyl) groups in the target compound render the phenyl ring highly electron-deficient, reducing reactivity toward electrophilic substitution compared to unsubstituted phenylhydrazine . This property is advantageous in stabilizing intermediates during coupling reactions.

Reactivity in Coupling Reactions

  • The target compound undergoes efficient diazotization and coupling with carbonyl compounds, forming hydrazones critical in heterocyclic synthesis. Its trifluoromethyl groups accelerate reaction rates compared to non-fluorinated analogs .
  • Chlorinated analogs (e.g., 2,6-dichloro derivative) exhibit slower reaction kinetics due to steric hindrance but higher thermal stability .

Toxicity and Handling

  • All hydrazine hydrochlorides, including the target compound, are classified as toxic (R36/37/38) and require strict handling protocols (gloves, ventilation) .

Biological Activity

1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The compound features a hydrazine backbone with two trifluoromethyl groups attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of trifluoromethyl groups is known to influence the pharmacokinetic properties and biological interactions of compounds.

Antimicrobial Activity

Research indicates that derivatives of hydrazines, including those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Table 1: Antimicrobial Activity of Trifluoromethyl Hydrazine Derivatives

CompoundTarget OrganismMIC (µM)
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineMycobacterium tuberculosis H37Rv≥62.5
RivastigmineAcetylcholinesterase0.5
IsoniazidMycobacterium tuberculosis1

The studies show that while some derivatives exhibit mild activity against Mycobacterium tuberculosis, their effectiveness is significantly lower compared to established drugs like isoniazid .

Cytotoxic Effects

In vitro studies have demonstrated that certain hydrazine derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds derived from hydrazine have shown potential as cytostatic agents without significant cytotoxicity towards eukaryotic cell lines such as HepG2 and MonoMac6 .

Study on Acetylcholinesterase Inhibition

A study evaluated the inhibition of acetylcholinesterase by several hydrazine derivatives, revealing that some compounds exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease . This suggests potential applications in neurodegenerative disorders.

Anti-inflammatory Properties

Hydrazine derivatives have also been investigated for their anti-inflammatory effects. Certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating their potential as therapeutic agents in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies suggest that these compounds may act as non-covalent inhibitors at the active sites of target enzymes. This mechanism is critical for understanding how structural modifications can enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves reacting 3,4-bis(trifluoromethyl)aniline with nitrous acid (HNO₂) under controlled acidic conditions to form the diazonium salt, followed by reduction using stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃) to yield the hydrazine derivative. The hydrochloride salt is precipitated via HCl addition. Purity optimization requires rigorous exclusion of moisture (due to hygroscopicity) and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC (silica gel, hexane/ethyl acetate) and HPLC (C18 column, acidic mobile phase) ensures removal of unreacted aniline or side products .

Q. What safety precautions are critical when handling this compound, especially regarding its stability and potential hazards?

Methodological Answer: This compound is hygroscopic and may decompose upon prolonged exposure to moisture or light. Use anhydrous solvents and store under inert gas (N₂/Ar) at –20°C. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Refer to GHS hazard codes: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Emergency protocols include immediate rinsing with water for eye/skin contact and using activated carbon for spills. Always consult SDS for specific first-aid measures .

Q. What spectroscopic techniques (NMR, FTIR, MS) are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.5–8.5 ppm (split due to trifluoromethyl groups) and a broad NH peak at δ 5–6 ppm. CF₃ groups appear as quartets in ¹⁹F NMR (~δ -60 to -65 ppm).
  • FTIR : Strong N–H stretches (~3300 cm⁻¹), C–F stretches (1100–1200 cm⁻¹), and C=N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 303.0 (calculated for C₈H₆F₆N₂·HCl). Fragmentation peaks include loss of HCl (–36) and CF₃ groups (–69) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this hydrazine derivative in nucleophilic addition or cyclization reactions?

Methodological Answer: The meta- and para-CF₃ groups deactivate the aromatic ring, reducing electrophilicity at the phenyl ring but enhancing the hydrazine’s nucleophilicity due to inductive effects. In cyclization reactions (e.g., Fischer indole synthesis), this accelerates hydrazone formation but may require elevated temperatures (80–100°C) for cyclization. Computational DFT studies (B3LYP/6-31G*) show decreased electron density at the hydrazine nitrogen, favoring protonation in acidic media. Contrast this with non-fluorinated analogs to isolate substituent effects .

Q. What strategies can resolve contradictions in reaction yields when using this compound in Fischer indole synthesis under varying conditions?

Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., over-acidification leading to decomposition). Systematic optimization includes:

  • pH Control : Maintain reaction pH 3–4 using acetic acid rather than HCl to avoid excessive protonation.
  • Catalyst Screening : Test Brønsted acids (pTSA) vs. Lewis acids (ZnCl₂) to stabilize intermediates.
  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) improve solubility but may require lower temperatures to prevent byproduct formation.
  • In Situ Monitoring : Use LC-MS to track hydrazone intermediates and adjust reaction time dynamically .

Q. How can computational chemistry (DFT, molecular dynamics) predict the compound’s behavior in catalytic systems or its interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to model electrostatic potential surfaces (EPS), identifying nucleophilic sites (hydrazine NH₂) and hydrophobic regions (CF₃ groups).
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., monoamine oxidase) using AMBER or GROMACS. The CF₃ groups enhance binding via hydrophobic interactions but may sterically hinder active-site access.
  • Docking Studies (AutoDock Vina) : Compare docking scores with non-fluorinated analogs to quantify fluorine’s impact on affinity .

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